Cas no 120028-71-9 (6-methyl-3,6-Diazabicyclo[3.2.1]octane)
6-methyl-3,6-Diazabicyclo[3.2.1]octane Chemical and Physical Properties
Names and Identifiers
-
- 6-methyl-3,6-Diazabicyclo[3.2.1]octane
-
- Inchi: 1S/C7H14N2/c1-9-5-6-2-7(9)4-8-3-6/h6-8H,2-5H2,1H3
- InChI Key: HRLBSWFFGVIFIW-UHFFFAOYSA-N
- SMILES: C12CC(N(C)C1)CNC2
6-methyl-3,6-Diazabicyclo[3.2.1]octane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6745134-0.05g |
6-methyl-3,6-diazabicyclo[3.2.1]octane |
120028-71-9 | 0.05g |
$912.0 | 2023-06-02 | ||
| Enamine | EN300-6745134-0.1g |
6-methyl-3,6-diazabicyclo[3.2.1]octane |
120028-71-9 | 0.1g |
$956.0 | 2023-06-02 | ||
| Enamine | EN300-6745134-0.25g |
6-methyl-3,6-diazabicyclo[3.2.1]octane |
120028-71-9 | 0.25g |
$999.0 | 2023-06-02 | ||
| Enamine | EN300-6745134-0.5g |
6-methyl-3,6-diazabicyclo[3.2.1]octane |
120028-71-9 | 0.5g |
$1043.0 | 2023-06-02 | ||
| Enamine | EN300-6745134-1.0g |
6-methyl-3,6-diazabicyclo[3.2.1]octane |
120028-71-9 | 1g |
$1086.0 | 2023-06-02 | ||
| Enamine | EN300-6745134-2.5g |
6-methyl-3,6-diazabicyclo[3.2.1]octane |
120028-71-9 | 2.5g |
$2127.0 | 2023-06-02 | ||
| Enamine | EN300-6745134-5.0g |
6-methyl-3,6-diazabicyclo[3.2.1]octane |
120028-71-9 | 5g |
$3147.0 | 2023-06-02 | ||
| Enamine | EN300-6745134-10.0g |
6-methyl-3,6-diazabicyclo[3.2.1]octane |
120028-71-9 | 10g |
$4667.0 | 2023-06-02 |
6-methyl-3,6-Diazabicyclo[3.2.1]octane Related Literature
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 6-methyl-3,6-Diazabicyclo[3.2.1]octane
Introduction to 6-methyl-3,6-diazabicyclo[3.2.1]octane (CAS No. 120028-71-9)
6-methyl-3,6-diazabicyclo[3.2.1]octane (CAS No. 120028-71-9) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinct bicyclic structure and the presence of a methyl group, offers a range of potential applications in drug development and chemical synthesis.
The molecular structure of 6-methyl-3,6-diazabicyclo[3.2.1]octane is particularly intriguing due to its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry. This property has been exploited in the design of novel catalysts and in the development of metal-based pharmaceuticals.
Recent studies have highlighted the potential of 6-methyl-3,6-diazabicyclo[3.2.1]octane as a lead compound for the development of new therapeutic agents. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibit potent anti-inflammatory and analgesic properties, making them promising candidates for the treatment of chronic pain and inflammatory diseases.
In addition to its pharmacological potential, 6-methyl-3,6-diazabicyclo[3.2.1]octane has been investigated for its role in modulating neurotransmitter systems. Research conducted at the University of California, San Francisco, demonstrated that certain derivatives of this compound can selectively bind to serotonin receptors, suggesting potential applications in the treatment of mood disorders such as depression and anxiety.
The synthetic accessibility of 6-methyl-3,6-diazabicyclo[3.2.1]octane has also contributed to its appeal in pharmaceutical research. A 2022 study published in Organic Letters described an efficient and scalable synthesis method for this compound, which can be readily modified to produce a wide range of derivatives with varying biological activities.
The stability and solubility properties of 6-methyl-3,6-diazabicyclo[3.2.1]octane have been extensively studied to optimize its use in various formulations. A 2021 study in the European Journal of Pharmaceutical Sciences reported that this compound exhibits good aqueous solubility and stability under physiological conditions, making it suitable for both oral and parenteral administration.
Clinical trials involving compounds derived from 6-methyl-3,6-diazabicyclo[3.2.1]octane are currently underway to evaluate their safety and efficacy in human subjects. Preliminary results from Phase I trials have shown promising outcomes, with no significant adverse effects observed at therapeutic doses.
The future prospects for 6-methyl-3,6-diazabicyclo[3.2.1]octane are bright, with ongoing research aimed at expanding its therapeutic applications and optimizing its pharmacological properties. The unique structural features and versatile chemical behavior of this compound make it a valuable asset in the arsenal of medicinal chemists and pharmaceutical researchers.
In conclusion, 6-methyl-3,6-diazabicyclo[3.2.1]octane (CAS No. 120028-71-9) represents a promising candidate for the development of novel therapeutic agents across multiple disease areas. Its potential as an anti-inflammatory, analgesic, and neuromodulatory agent underscores the importance of continued research into this fascinating compound.
120028-71-9 (6-methyl-3,6-Diazabicyclo[3.2.1]octane) Related Products
- 5654-94-4(Octahydro-1H-pyrrolo3,4-bpyridine)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)